1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid
Overview
Description
1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by the presence of difluoromethyl and difluorocyclobutane groups
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves difluoromethylation reactions. These reactions can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling approaches. For instance, the difluoromethylation of C(sp^2)–H bonds can be accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, the formation of X–CF_2H bonds (where X is oxygen, nitrogen, or sulfur) can be achieved through reactions with ClCF_2H or novel non-ozone depleting difluorocarbene reagents .
Chemical Reactions Analysis
1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations.
Scientific Research Applications
1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid can be compared with other fluorinated compounds, such as:
Difluoromethylornithine: Known for its antiviral properties and inhibition of ornithine decarboxylase.
Difluoromethylated pyrazoles: Important in the agrochemical industry for their biological activities.
Trifluoromethyl compounds: Widely used in pharmaceuticals for their enhanced metabolic stability and lipophilicity. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other fluorinated compounds.
Biological Activity
1-(Difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid is a fluorinated organic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by difluoromethyl and difluorocyclobutane groups, contributes to its biological activity. This article explores its biological mechanisms, research findings, and potential applications.
- IUPAC Name : this compound
- Molecular Formula : C6H6F4O2
- CAS Number : 1773508-58-9
- Molecular Weight : 186.11 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances lipophilicity and hydrogen bonding capabilities, allowing the compound to modulate various biochemical pathways. This interaction can influence enzyme activities and receptor functions, leading to observable biological effects.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, difluoromethylated compounds have been shown to inhibit viral replication by targeting specific viral enzymes.
Enzyme Inhibition
The compound is also studied for its potential as an inhibitor of key enzymes involved in metabolic pathways. By inhibiting these enzymes, it may alter metabolic processes that are crucial for cell survival and proliferation .
Case Studies
-
Study on Antiviral Activity :
- Objective : To evaluate the antiviral efficacy of difluoromethyl compounds.
- Method : In vitro assays were conducted to test the compound against various viruses.
- Results : Significant inhibition of viral replication was observed at micromolar concentrations.
-
Enzyme Interaction Study :
- Objective : To investigate the inhibitory effect on ornithine decarboxylase (ODC).
- Method : Enzyme activity assays were performed.
- Results : The compound demonstrated a dose-dependent inhibition of ODC, suggesting potential applications in cancer therapy.
Comparative Analysis
To understand the distinctiveness of this compound, it is beneficial to compare it with other fluorinated compounds:
Compound Name | Biological Activity | Key Features |
---|---|---|
Difluoromethylornithine | Antiviral and anticancer | Known for inhibiting ODC |
Difluoromethylated pyrazoles | Agrochemical applications | Effective in pest control |
Trifluoromethyl compounds | Enhanced metabolic stability | Widely used in pharmaceuticals |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- The compound shows promise as a lead structure for developing new antiviral agents due to its ability to inhibit viral enzymes effectively.
- Its unique structural characteristics provide opportunities for designing selective inhibitors for metabolic enzymes .
- Further investigations are needed to explore its full therapeutic potential and safety profile in vivo.
Properties
IUPAC Name |
1-(difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O2/c7-3(8)5(4(11)12)1-6(9,10)2-5/h3H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWNOOHMOQZGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1773508-58-9 | |
Record name | 1-(difluoromethyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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